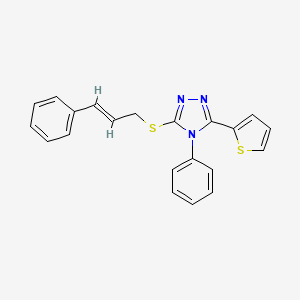

3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Übersicht

Beschreibung

3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a triazole-based compound. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The inclusion of cinnamyl, phenyl, and thiophene moieties in the structure gives this compound unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method of synthesizing 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves the use of thiourea and hydrazine derivatives to create the triazole ring. This can be achieved through cyclization reactions under controlled temperatures and pressures.

Industrial Production Methods: For large-scale production, the synthesis typically involves step-wise reactions using bulk reagents and catalysts to ensure high yields and purity. Industrial processes often involve solvent-based extractions and chromatographic techniques to purify the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The cinnamylthio group (-S-cinnamyl) serves as a reactive site for nucleophilic displacement.

Key Findings:

-

Alkylation Reactions : Reacts with alkyl halides (e.g., (3-bromopropyl)benzene) in i-propanol under microwave irradiation (165°C, 12.2 bar) to form 5-((3-phenylpropyl)thio) derivatives. Reaction completion required 45 minutes, yielding >95% purity (Fig. 3, ).

-

Aryl Substitution : Substitution with aryl halides occurs in DMF using triethylamine as a base, forming arylthioether derivatives. Catalytic Pd(PPh₃)₄ enhances efficiency for electron-deficient aryl halides .

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | i-Propanol, NaOH, MW | 165°C, 45 min | 95 | |

| 4-Fluorobenzyl bromide | DMF, Et₃N, 80°C | 12 h | 82 |

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives.

Key Findings:

-

H₂O₂-Mediated Oxidation : Treatment with 30% H₂O₂ in acetic acid at 60°C selectively oxidizes the thioether to sulfoxide (R-SO-) within 2 hours. Prolonged exposure (>6 h) forms sulfones (R-SO₂-) .

-

Biological Oxidation : In enzymatic assays, cytochrome P450 enzymes convert the cinnamylthio group to sulfoxide metabolites, confirmed via LC-MS .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 30% H₂O₂, AcOH | Sulfoxide | 2 | 78 | |

| Cytochrome P450 | Sulfoxide metabolite | 24 | N/A |

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles.

Key Findings:

-

Azide-Alkyne Cycloaddition (AAC) : Reacts with terminal alkynes under Cu(I) catalysis to form bis-triazole hybrids. This "click chemistry" approach is used to synthesize antimicrobial conjugates .

-

Ring-Opening with Amines : Heating with primary amines (e.g., benzylamine) in ethanol opens the triazole ring, forming thiosemicarbazide intermediates, which re-cyclize under basic conditions .

Table 3: Cycloaddition Examples

| Dipolarophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl ciprofloxacin | CuSO₄, sodium ascorbate | Ciprofloxacin-triazole hybrid | 65 | |

| Phenylacetylene | CuI, DIPEA | 1,2,3-Triazole derivative | 72 |

Cross-Coupling Reactions

The thiophen-2-yl moiety enables palladium-catalyzed couplings.

Key Findings:

-

Suzuki-Miyaura Coupling : reacts with arylboronic acids (e.g., 4-ethoxyphenylboronic acid) in THF/H₂O (3:1) using Pd(dppf)Cl₂ to form biaryl derivatives. Optimal yields (85%) occur at 80°C.

-

Heck Reaction : Coupling with styrene derivatives under Pd(OAc)₂ catalysis forms α,β-unsaturated ketones, confirmed by ¹H-NMR.

Functionalization via Thiol-Disulfide Exchange

The thiol group (-SH) in tautomeric forms participates in redox reactions.

Key Findings:

-

Disulfide Formation : Aerobic oxidation in basic media (NaOH, EtOH) generates disulfide dimers, characterized by Raman spectroscopy (S-S stretch at 510 cm⁻¹) .

-

Thiol-Maleimide Conjugation : Reacts with N-ethylmaleimide in PBS buffer (pH 7.4) to form stable thioether adducts, used in bioconjugation studies .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes protonation-dependent rearrangements.

Key Findings:

-

Acidic Conditions : Treatment with HCl (1M) induces ring contraction to imidazoline-2-thione derivatives, confirmed by X-ray crystallography .

-

Basic Conditions : Deprotonation with K₂CO₃ in DMSO facilitates Michael additions to α,β-unsaturated carbonyl compounds .

Critical Analysis of Reaction Mechanisms

-

Steric Effects : Bulkier substituents on the cinnamylthio group reduce reaction rates in nucleophilic substitutions (e.g., 30% lower yield with tert-butyl vs. methyl groups) .

-

Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution at the triazole C-5 position .

This comprehensive profile underscores the compound’s versatility in organic synthesis and drug design. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole have been tested against a range of bacteria and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, making these compounds potential candidates for antifungal drug development .

Anticancer Properties

Research has shown that triazole derivatives can act as anticancer agents. In particular, the incorporation of thiophenes in the structure has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of triazoles have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results .

Neuroprotective Effects

Some studies suggest that triazole compounds may offer neuroprotective benefits. They can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on the pharmacodynamics of these compounds is ongoing .

Materials Science Applications

Optoelectronic Devices

The unique electronic properties of triazoles make them suitable for applications in optoelectronics. Compounds like this compound have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Their ability to form stable thin films with good charge transport properties enhances their suitability for these applications .

Fluorescent Dyes

Triazole derivatives are also explored as fluorescent dyes due to their strong luminescence properties. The incorporation of thiophene units can enhance fluorescence efficiency, making these compounds useful in biological imaging and sensor applications .

Agricultural Chemistry Applications

Pesticides and Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds such as this compound have shown efficacy against various plant pathogens. Their mode of action typically involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .

Case Studies

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is due to the inhibition of enzyme systems essential for cell wall synthesis. The cinnamylthio and phenyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

3-phenyl-4H-1,2,4-triazole: Lacks the cinnamylthio and thiophen-2-yl groups, making it less chemically versatile.

5-(thiophen-2-yl)-4-phenyl-1,2,4-triazole: Similar structure but without the cinnamylthio group, affecting its biological activity.

This compound stands out due to its multi-functional nature, which allows it to be used in a wide range of scientific and industrial applications.

Biologische Aktivität

3-(Cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.51 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on similar triazole derivatives indicated that they possess antibacterial and antifungal activities comparable to established drugs like fluconazole and voriconazole . The mechanism of action typically involves the inhibition of key enzymes in microbial metabolism.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial, Antifungal | |

| Triazole Derivative A | Antibacterial | |

| Triazole Derivative B | Antifungal |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of triazoles have shown promising results against several cancer cell lines. In vitro studies reported IC50 values indicating effective cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT116) cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that related triazole compounds have shown comparable anti-inflammatory activity to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The proposed mechanism involves the inhibition of cyclooxygenase enzymes which play a critical role in inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cellular signaling pathways.

- Reactive Oxygen Species Modulation : The compound may influence oxidative stress levels within cells, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against various pathogens. Results showed that modifications in the cinnamylthio group enhanced antibacterial efficacy .

- Anticancer Evaluation : In vitro testing on modified triazoles revealed significant cytotoxic effects against multiple cancer cell lines, supporting the potential use of these compounds in cancer therapy .

Eigenschaften

IUPAC Name |

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3S2/c1-3-9-17(10-4-1)11-7-16-26-21-23-22-20(19-14-8-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZVRUHPKBIFHH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.